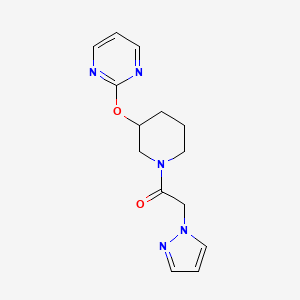

2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Description

The compound 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone features a pyrazole ring linked via an ethanone bridge to a piperidine moiety substituted with a pyrimidin-2-yloxy group. This structure combines heterocyclic diversity (pyrazole, pyrimidine) with a flexible piperidine scaffold, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-pyrazol-1-yl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c20-13(11-19-9-3-7-17-19)18-8-1-4-12(10-18)21-14-15-5-2-6-16-14/h2-3,5-7,9,12H,1,4,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZFNTDVFNMDBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidin-2-yloxy group and chlorophenoxy-derived substituents (if present in analogs) are key sites for nucleophilic attacks.

Table 1: Nucleophilic Substitution Reactions

| Reaction Site | Nucleophile | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Pyrimidin-2-yloxy | Amines (e.g., pyrrolidine) | DMF, 80–100°C, K₂CO₃ catalyst | Substitution at pyrimidine C2 position, forming secondary amines | |

| Piperidin-1-yl ethanone | Thiols | Ethanol, reflux, 12 h | Thioether formation via SN2 displacement |

-

Mechanistic Insight : The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at the C2 position. Piperidine’s tertiary amine may stabilize transition states in SN2 reactions.

Cycloaddition and Ring-Forming Reactions

The pyrazole moiety participates in [3+2] cycloadditions, while the ethanone linker enables Knoevenagel condensations.

Table 2: Cycloaddition Reactions

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | DCM, RT, 24 h | Pyrazolo-oxazine fused heterocycle | 65–72% | |

| Ethyl acetoacetate | Piperidine catalyst, H₂O, 20 min | Pyrano[2,3-c]pyrazole derivative | 85–93% |

-

Key Observations :

Cross-Coupling Reactions

The pyrimidine and pyrazole rings enable Buchwald–Hartwig and Suzuki–Miyaura couplings.

Table 3: Cross-Coupling Reactions

-

Catalyst Efficiency : Palladium-based catalysts with bulky phosphine ligands (e.g., Xantphos) suppress side reactions in pyrimidine couplings .

Functional Group Transformations

The ethanone carbonyl group undergoes reductions and condensations.

Table 4: Carbonyl Reactivity

| Reaction | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH | 0°C to RT, 2 h | Secondary alcohol | |

| Condensation | Hydrazine hydrate | Ethanol, reflux, 6 h | Hydrazone derivative |

-

Analytical Validation : Post-reaction characterization via ¹H NMR (DMSO-d₆) confirms hydrazone formation (δ 9.82 ppm for NH) .

Hydrolysis and Saponification

The ester and amide groups in analogs undergo hydrolysis under basic conditions.

Table 5: Hydrolysis Reactions

| Substrate | Conditions | Outcome | Reference |

|---|---|---|---|

| Ethyl ester analog | LiOH, THF/H₂O, RT, 4 h | Carboxylic acid formation | |

| Tert-butyl carbamate | HCl (4M in dioxane), RT, 1 h | Amine deprotection |

-

Yield Optimization : Yields improve with polar aprotic solvents (e.g., DMF) and elevated temperatures (60°C) .

Biological Activity-Driven Modifications

Reactions are tailored to enhance bioactivity, such as FLT3 kinase inhibition or antibacterial effects:

Scientific Research Applications

Pharmacological Significance

Research indicates that pyrazole derivatives, including 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, exhibit a range of biological activities. These include:

- Antimicrobial Activity : Compounds containing pyrazole rings have shown significant antibacterial and antifungal properties. A study highlighted that various pyrazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacterial strains .

- Anticancer Properties : Pyrazole derivatives are being investigated for their potential in cancer therapy. The structural modifications in compounds like 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone may enhance their ability to inhibit tumor growth through various mechanisms .

- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Table 1: Synthesis Overview

| Method | Key Features | Yield (%) |

|---|---|---|

| Multicomponent Reaction | Broad substrate scope, short reaction time | 72–97% |

| Ultrasound-assisted | Enhanced reaction rates and yields | Up to 90% |

| Catalytic synthesis | Utilizes piperidine as a catalyst | Variable |

Case Studies

Several studies have documented the application of pyrazole derivatives in various therapeutic areas:

- Antimicrobial Evaluation : A recent study evaluated the antibacterial efficacy of synthesized pyrazole derivatives against multiple bacterial strains. The results indicated significant zones of inhibition, particularly with compounds structurally related to 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, suggesting a promising avenue for developing new antibiotics .

- Cancer Research : In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with specific cellular targets, leading to increased cell death in malignancies such as breast and lung cancer .

- Inflammatory Disease Models : Experimental models of inflammation have demonstrated that pyrazole derivatives can reduce markers of inflammation significantly. This suggests potential therapeutic applications in diseases like rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Variations

Tetrazole vs. Pyrazole/Pyrimidine Derivatives

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., compounds 22–28 in ) replace the pyrazole and pyrimidine groups with tetrazole and aryl substituents.

- The pyrimidin-2-yloxy group in the target compound introduces an additional hydrogen-bond acceptor, which may enhance binding affinity in biological systems compared to simple aryl groups .

Pyrazine vs. Pyrimidine Substituents

The analog 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034579-59-2, ) substitutes pyrimidin-2-yloxy with pyrazin-2-yloxy.

Functional Group Modifications

Oxime Esters and Ethers

Compounds like 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime esters () incorporate oxime groups, which are absent in the target compound.

- Biological Activity :

Thiazolidinone and Amino Substituents

- 2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone () replaces the piperidine-pyrimidine moiety with a thiazolidinone ring. Thiazolidinones are known for antimicrobial and antidiabetic activities, highlighting how sulfur-containing rings can diversify biological applications compared to oxygen-based systems .

- 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one () introduces an amino group, enhancing hydrogen-bonding capacity. This modification could improve target engagement in enzyme inhibition compared to the ethanone group in the target compound .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a piperidine moiety via an ethanone group, with a pyrimidine derivative as a substituent. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

- Antiviral Activity : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit viral replication. For example, certain pyrazolone analogs have shown significant antiviral effects against SARS-CoV and MERS-CoV, with IC50 values in the low micromolar range . This activity may extend to the compound , given its structural similarities.

- Anticancer Potential : Heterocyclic compounds, particularly those containing pyrazole and pyrimidine rings, have been investigated for their anticancer properties. Some studies report that such compounds can induce apoptosis in cancer cells and inhibit cell proliferation .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

The mechanisms underlying the biological activities of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone may involve:

- Enzyme Inhibition : The compound could act as an inhibitor of key enzymes involved in viral replication or cancer cell proliferation. For instance, pyrazole derivatives have been shown to inhibit proteases critical for viral life cycles .

- Receptor Modulation : Given its potential as a selective androgen receptor modulator (SARM), the compound may interact with steroid receptors, influencing gene expression related to growth and metabolism .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

These findings suggest a promising profile for compounds containing similar structural motifs.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the pyrimidin-2-yloxy-piperidine intermediate via nucleophilic substitution between pyrimidin-2-ol and a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2: Coupling of the intermediate with 2-(1H-pyrazol-1-yl)ethanone using a cross-coupling reagent (e.g., EDCI/HOBt in DCM) to form the final product .

- Key considerations: Reaction yields depend on solvent choice (polar aprotic solvents preferred) and temperature control to avoid side reactions like hydrolysis of the ethanone group .

Q. How can structural confirmation of this compound be achieved?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyrimidine protons), δ 7.5–8.0 ppm (pyrazole protons), and δ 3.5–4.5 ppm (piperidine CH₂ groups) confirm connectivity .

- ¹³C NMR: Carbonyl signals near δ 170–175 ppm verify the ethanone moiety .

- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (C₁₄H₁₆N₆O₂, exact mass ~308.13 g/mol) .

Q. What are the compound’s solubility and stability profiles?

- Solubility: Moderately soluble in DMSO and DMF (≥10 mg/mL), sparingly soluble in water (<1 mg/mL). Solubility in organic solvents correlates with the pyrimidine and piperidine moieties’ hydrophobicity .

- Stability: Stable at −20°C under inert gas (N₂/Ar) for >6 months. Degrades in acidic/basic conditions (pH <4 or >10) due to hydrolysis of the ethanone group .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Molecular Docking: Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or CDK2). The pyrimidine oxygen and pyrazole nitrogen atoms form hydrogen bonds with catalytic residues .

- MD Simulations: Assess binding stability (RMSD <2 Å over 100 ns) and free energy calculations (MM-PBSA) to prioritize targets .

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How to design SAR studies for derivatives of this compound?

- Key modifications:

- Pyrimidine substitution: Replace oxygen with sulfur to modulate electron density.

- Piperidine ring functionalization: Introduce methyl or fluorine groups to enhance metabolic stability .

- Assays: Test derivatives in parallel for kinase inhibition (e.g., ADP-Glo™ assay) and logP measurements to correlate structure with activity .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

- Optimization strategies:

- Use microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics.

- Employ scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .

Q. What techniques validate purity for in vivo studies?

- HPLC: Achieve ≥95% purity using a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA).

- Elemental Analysis: Match experimental vs. theoretical C/H/N/O percentages (deviation <0.4%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.